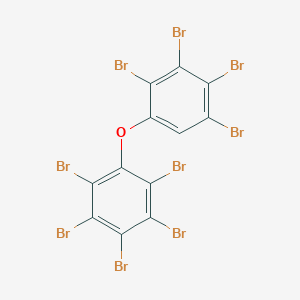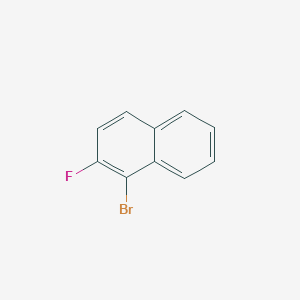
1-Bromo-2-fluoronaphthalene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bromo- and fluoro-naphthalene compounds involves intricate pathways, including reactions with equimolar mixtures of bromomethylnaphthalenes and iron carbonyls to form π-complexes with trimethylenemethane-type ligands (Nesmeyanov et al., 1970). Diels-Alder reactions also play a role in creating regioisomeric dihydro-epoxynaphthalenes, which can be deoxygenated to yield bromo-methylnaphthalenes in high yields (Onyango et al., 2015).
Molecular Structure Analysis
Density Functional Theory (DFT) studies offer insights into the vibrational spectra and fundamental vibrational modes of bromo-fluoronaphthalenes. These studies help in understanding the molecular geometry and electronic structure, enabling the precise interpretation of FTIR and Raman spectra (Krishnakumar et al., 2008).
Chemical Reactions and Properties
Naphthalene derivatives undergo various nucleophilic and electrophilic substitutions, demonstrating the influence of bromo and fluoro substituents on reactivity. For instance, tetrafluoronaphthalene exhibits distinct reactivity patterns towards sodium methoxide, hydrazine, and lithium aluminium hydride, indicating the role of fluorine atoms in directing substitution reactions (Coe et al., 1971).
Physical Properties Analysis
The photoacoustic spectra of fluoro-, chloro-, bromo-, and hydroxy-naphthalenes provide valuable data on non-radiative transitions and the effect of substituents on these properties. Analyzing these spectra reveals the impact of different substituents on the energy dissipation mechanisms within the molecule (Pandey & Thakur, 1980).
Chemical Properties Analysis
The chemical behavior of bromo- and fluoro-naphthalenes under various conditions, including their interactions with other aromatic compounds, has been a subject of study. For example, the formation of molecular complexes with octafluoronaphthalene illustrates the π-π interactions and the influence of fluoroarene on the crystal engineering of these complexes (Collings et al., 2006).
Aplicaciones Científicas De Investigación
Fluorescent Labelling in Pharmaceutical Analysis : 2-Bromoacetyl-6-methoxynaphthalene is utilized as a fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Biodegradation Studies : A study on the metabolism of 1-fluoronaphthalene by Cunninghamella elegans revealed that a fluoro substituent blocks epoxidation at the fluoro-substituted double bond and reduces oxidation at the aromatic double bond (Cerniglia, Miller, Yang, & Freeman, 1984).
Photochemical Reactions : Research on simple halonaphthalenes, including 1-bromonaphthalene, indicates that these compounds in solutions yield radical products through a triplet state with enhanced quantum yields for reaction with potential triplet quenchers (Ruzo, Bunce, & Safe, 1975).
Enantioselective Sensing of Chiral Carboxylic Acids : A chiral 1,8-diacridylnaphthalene-derived fluorosensor effectively senses chiral carboxylic acids with high enantioselectivity (Mei & Wolf, 2004).
Spectroscopy and Vibrational Mode Analysis : Density functional theory studies of 1-bromo 4-fluoronaphthalene have been conducted to accurately predict its FTIR and FT-Raman spectra (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Microwave Spectra Measurements : Improved resolution in microwave spectra measurements of 1-fluoronaphthalene and 2-fluoronaphthalene has been achieved, providing data that aligns well with calculated values (Carey, Sun, & Kukolich, 2014).
Synthesis and Pharmaceutical Applications : A practical and scalable method has been developed for the synthesis of 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, utilizing a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-2-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQKZJSBJWEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492511 | |
| Record name | 1-Bromo-2-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoronaphthalene | |
CAS RN |
342-55-2 | |
| Record name | 1-Bromo-2-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



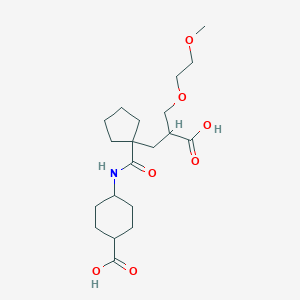
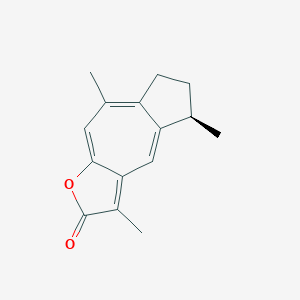
![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)
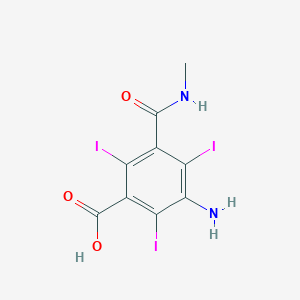
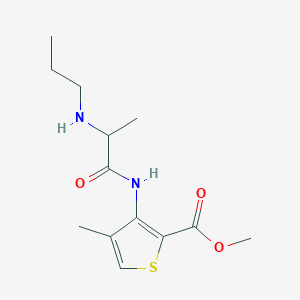


![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)


![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)


